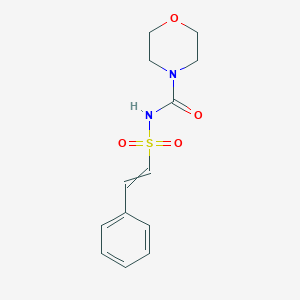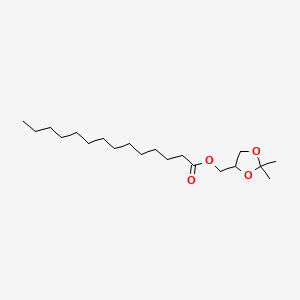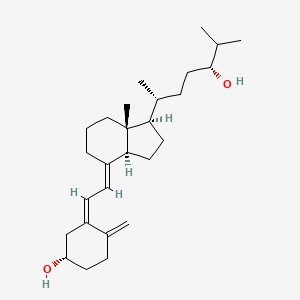
24-Hydroxyvitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Hydroxyvitamin D3, also known as 24,25-dihydroxycholecalciferol, is a metabolite of vitamin D3. It is produced in the body through the hydroxylation of 25-hydroxyvitamin D3 by the enzyme CYP24A1. This compound plays a significant role in the regulation of calcium and phosphate homeostasis, which are crucial for maintaining healthy bones and teeth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxyvitamin D3 involves the hydroxylation of 25-hydroxyvitamin D3. This reaction is catalyzed by the enzyme CYP24A1, which is a member of the cytochrome P450 family. The reaction typically occurs in the kidney and other vitamin D target tissues .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. One approach involves the use of genetically engineered microorganisms that express the CYP24A1 enzyme. These microorganisms can convert 25-hydroxyvitamin D3 to this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 24-Hydroxyvitamin D3 undergoes several types of chemical reactions, including:
Hydroxylation: The primary reaction it undergoes is hydroxylation, where an additional hydroxyl group is added to the molecule.
Oxidation: It can be further oxidized to form other metabolites.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by CYP24A1 in the presence of NADPH and oxygen.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Requires reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
24,25-Dihydroxycholecalciferol: The primary product of hydroxylation.
Calcitriol: Formed through further hydroxylation and oxidation reactions.
Scientific Research Applications
24-Hydroxyvitamin D3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other vitamin D metabolites.
Biology: Studied for its role in calcium and phosphate homeostasis.
Medicine: Investigated for its potential therapeutic effects in bone-related disorders and its role in vitamin D metabolism.
Industry: Utilized in the production of vitamin D supplements and fortified foods
Mechanism of Action
24-Hydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), which is a nuclear receptor. Upon binding, the VDR forms a complex with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis. The primary molecular targets include genes encoding for calcium-binding proteins and phosphate transporters .
Comparison with Similar Compounds
25-Hydroxyvitamin D3: The immediate precursor of 24-Hydroxyvitamin D3, also involved in calcium and phosphate regulation.
1,25-Dihydroxyvitamin D3 (Calcitriol): The active form of vitamin D3, with a more potent effect on calcium and phosphate homeostasis.
Vitamin D2 (Ergocalciferol): Another form of vitamin D, less potent than vitamin D3 but still important for bone health
Uniqueness: this compound is unique in its specific role in the catabolism of vitamin D3. It helps regulate the levels of active vitamin D3 in the body, preventing hypercalcemia and maintaining calcium and phosphate balance .
Properties
CAS No. |
56720-87-7 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-18(2)26(29)15-9-20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-8-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24-,25+,26-,27-/m1/s1 |
InChI Key |
SNOXQOOPUCMFPS-IBLPRGGXSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
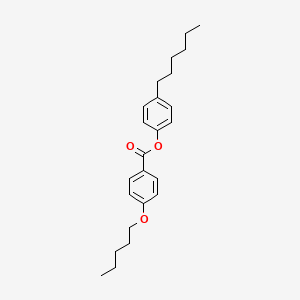

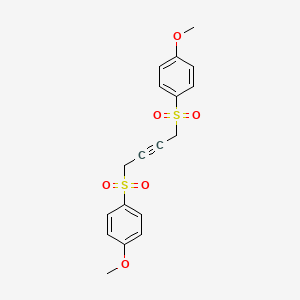

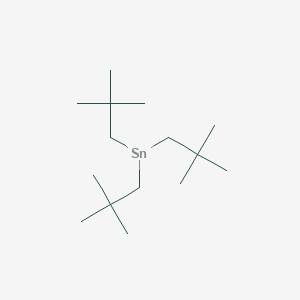
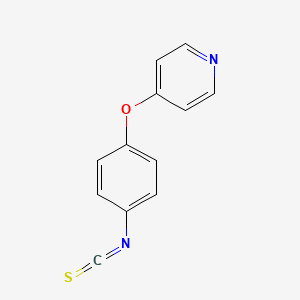
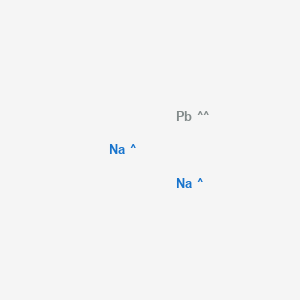
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)

